molecular formula C15H14N4O2 B1449381 Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1269662-34-1

Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B1449381
M. Wt: 282.3 g/mol
InChI Key: SBOHWPQUPRQEIE-UHFFFAOYSA-N
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Description

“Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate” is a complex organic compound. It is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .


Synthesis Analysis

The synthesis of this compound involves a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, it reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo .

Scientific Research Applications

Antibacterial Screening

Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been researched for its potential antibacterial properties. A study conducted by Maqbool et al. (2014) synthesized various derivatives of this compound and evaluated them for antibacterial activities. Some derivatives were identified as effective antibacterial agents, highlighting their potential in developing new antibacterial drugs (Maqbool et al., 2014).

Antiviral Activity

This compound has also been explored for its antiviral properties. Bernardino et al. (2007) synthesized derivatives that exhibited significant antiviral activity against viruses like Herpes simplex, Mayaro, and vesicular stomatitis. These findings suggest a potential application in antiviral therapies (Bernardino et al., 2007).

Spectroscopic Analysis

The compound's structure and vibrational spectra have been the subject of theoretical and experimental investigations. Bahgat et al. (2009) analyzed its spectra using various spectroscopic techniques, providing insights into its chemical characteristics and potential applications in material sciences (Bahgat et al., 2009).

Novel Synthesis Methods

Researchers have developed new methods for synthesizing derivatives of this compound. For instance, Kamal El‐Dean et al. (2018) reported an efficient synthesis of furo[3,2-e]pyrazolo[3,4-b]pyrazines, which could open up new avenues in pharmacological research (El‐Dean et al., 2018).

Fluorescence Quenching Studies

The interactions of this compound with biological molecules like lysozyme have been studied using fluorescence quenching. Wu et al. (2007) investigated these interactions, providing a basis for understanding its potential in biochemical applications (Wu et al., 2007).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in the treatment of various conditions, such as erectile dysfunction and heart failure . Additionally, more research could be conducted to better understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

methyl 4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-9-12(15(20)21-2)13(16)11-8-17-19(14(11)18-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOHWPQUPRQEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Hu, L Song, Q Fang, J Zheng, Z Meng, Y Luo - Molecules, 2011 - mdpi.com
A facile synthesis of potential acetylcholinesterase (AChE) inhibitors, the tacrine analogues 3a-p, has been accomplished by direct cyclocondensation of 1-aryl-4-cyano-5-…
Number of citations: 16 www.mdpi.com

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